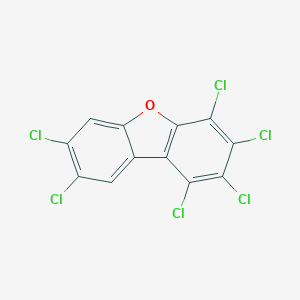

1,2,3,4,7,8-Hexachlorodibenzofuran

Descripción

Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBAQIVPKCOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029915 | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70648-26-9 | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70648-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROBENZOFURAN, 1,2,3,4,7,8- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP4Q20NZGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toxicological Profile of 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) in Animal Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) is a polychlorinated dibenzofuran (PCDF), a class of persistent environmental pollutants often generated as byproducts of industrial processes such as waste incineration and chemical manufacturing.[1] Like other dioxin-like compounds, 1,2,3,4,7,8-HxCDF exerts its toxic effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] This interaction triggers a cascade of downstream signaling events, leading to a wide range of toxicological responses in animal models, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the toxicological profile of 1,2,3,4,7,8-HxCDF in animal models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Toxicological Effects

The toxicity of 1,2,3,4,7,8-HxCDF is intrinsically linked to its ability to bind to and activate the AhR. This initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, and the aryl hydrocarbon receptor repressor (AhRR).[2][3] The persistent activation of this pathway disrupts normal cellular processes and leads to a spectrum of adverse health effects.

Acute and Subchronic Toxicity

Data on the acute and subchronic toxicity of 1,2,3,4,7,8-HxCDF are limited. However, studies on related dioxin-like compounds indicate a "wasting syndrome" characterized by progressive weight loss as a common sign of toxicity.[4][5] General signs of toxicity in rodents following exposure to chlorinated dibenzofurans can include changes in liver weight and effects on hepatic microsomal mixed oxidase.[6]

Developmental and Reproductive Toxicity

The developmental toxicity of 1,2,3,4,7,8-HxCDF has been most extensively studied in mice. Administration of this compound to pregnant C57BL/6N mice during organogenesis has been shown to induce teratogenic effects, specifically cleft palate and hydronephrosis, at doses that do not cause overt maternal toxicity.[3]

Table 1: Developmental Toxicity of 1,2,3,4,7,8-HxCDF in C57BL/6N Mice

| Dose (µg/kg/day) | Gestational Days of Administration | Incidence of Cleft Palate (%) | Incidence of Hydronephrosis (%) | Reference |

| 300 | 10-13 | Increased | Increased | [3] |

| 600 | 10-13 | Increased | Increased | [3] |

| 1000 | 10-13 | Increased | Increased | [3] |

While specific data on the reproductive toxicity of 1,2,3,4,7,8-HxCDF in terms of fertility and reproductive organ function are scarce, other chlorinated dibenzofurans are known to cause a range of reproductive effects, including testicular toxicity and inhibition of ovulation in animal models.[7]

Immunotoxicity

Carcinogenicity

Studies on the carcinogenic potential of 1,2,3,4,7,8-HxCDF are limited. However, one study in rats demonstrated that it can act as a tumor promoter, enhancing diethylnitrosamine (DENA)-induced hepatocarcinogenesis.[9]

Table 2: Tumor-Promoting Effects of 1,2,3,4,7,8-HxCDF in Rats

| Initiator | Promoter and Dose | Animal Model | Endpoint | Outcome | Reference |

| Diethylnitrosamine (DENA) | 1,2,3,4,7,8-HxCDF | Rats | Hepatic Tumor Production | Enhancement of tumor production | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are summaries of methodologies employed in key studies investigating the toxicity of 1,2,3,4,7,8-HxCDF and related compounds.

Developmental Toxicity Study (Birnbaum et al., 1987)

-

Animal Model: C57BL/6N mice.

-

Dosing: Pregnant dams were administered 1,2,3,4,7,8-HxCDF by gavage at doses of 300, 600, or 1000 µg/kg/day.[3]

-

Vehicle: Corn oil.

-

Exposure Period: Gestation days 10 through 13.

-

Endpoints: Dams were sacrificed on gestation day 18. Fetuses were examined for external malformations, weighed, and fixed for internal examination of soft and skeletal tissues. The incidence of cleft palate and hydronephrosis was recorded.

Subchronic Oral Toxicity Study (General Protocol based on OECD Guideline 408)

A typical 90-day subchronic oral toxicity study in rodents would follow a protocol similar to the one outlined in OECD Guideline 408.[10][11]

-

Animal Model: Typically rats, with at least 10 males and 10 females per dose group.[11]

-

Dosing: The test substance is administered daily for 90 days via gavage, in the diet, or in drinking water at a minimum of three dose levels, plus a control group.[11]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are assessed at the end of the study.

-

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

Signaling Pathways

The toxic effects of 1,2,3,4,7,8-HxCDF are predominantly mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.

Canonical AhR Signaling Pathway

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand like 1,2,3,4,7,8-HxCDF, the AhR translocates into the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to their increased transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Characterization of the wasting syndrome in rats treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship of the wasting syndrome to lethality in rats treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AhR-mediated changes in global gene expression in rat liver progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ewg.org [ewg.org]

- 8. epa.gov [epa.gov]

- 9. The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]

The Core Mechanism of Action of 1,2,3,4,7,8-Hexachlorodibenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) is a persistent environmental contaminant belonging to the class of polychlorinated dibenzofurans (PCDFs). It is structurally related to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and elicits a similar spectrum of toxicological effects. The primary mechanism of action for HxCDF is mediated through its high-affinity binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction initiates a cascade of molecular events, leading to altered gene expression and subsequent cellular and systemic toxicity. This technical guide provides a comprehensive overview of the core mechanism of action of HxCDF, including its interaction with the AhR, downstream signaling pathways, and the experimental methodologies used to elucidate these processes. Quantitative data on the potency of HxCDF are summarized, and key signaling and experimental workflows are visualized.

Introduction to 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF)

1,2,3,4,7,8-Hexachlorodibenzofuran is a halogenated aromatic hydrocarbon that is not intentionally produced but is formed as a byproduct in various industrial processes, such as waste incineration and the manufacturing of certain chemicals.[1] Due to its chemical stability and lipophilicity, HxCDF persists in the environment, bioaccumulates in the food chain, and poses a risk to human and wildlife health.[2] Like other dioxin-like compounds, the toxicity of HxCDF is primarily mediated by the aryl hydrocarbon receptor.[2]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of proteins. In its inactive state, the AhR resides in the cytoplasm in a complex with several chaperone proteins, including two molecules of heat shock protein 90 (Hsp90), the AhR-interacting protein (AIP; also known as XAP2), and p23.

The binding of a ligand, such as HxCDF, to the AhR triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. The ligand-AhR complex then translocates into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT), another bHLH/PAS protein. This heterodimeric complex, AhR/ARNT, functions as a transcription factor that binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) located in the promoter and enhancer regions of target genes.

The binding of the AhR/ARNT complex to XREs recruits co-activator proteins and the general transcriptional machinery, leading to an increase in the transcription of a battery of genes. The most well-characterized of these are the Phase I and Phase II drug-metabolizing enzymes, including cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1, as well as UDP-glucuronosyltransferases (UGTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The induction of these enzymes is a key adaptive response to xenobiotic exposure. However, the persistent activation of the AhR by potent agonists like HxCDF can lead to a wide range of toxic effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.[3]

Non-Genomic AhR Signaling

In addition to its classical genomic functions, the AhR can also mediate rapid, non-genomic effects. These pathways do not directly involve gene transcription but rather protein-protein interactions and modulation of other signaling cascades in the cytoplasm. For instance, the ligand-activated AhR can interact with and activate Src kinase, leading to downstream signaling through pathways such as those involving STAT3.[4][5] Furthermore, there is evidence of crosstalk between the AhR and other signaling pathways, including the NF-κB pathway, which can influence inflammatory and immune responses.[5]

Quantitative Data on HxCDF Activity

The potency of dioxin-like compounds is often expressed relative to TCDD, the most potent AhR agonist. This is quantified using Toxic Equivalency Factors (TEFs), which are consensus values used for risk assessment.[6] The table below summarizes key quantitative data for 1,2,3,4,7,8-HxCDF.

| Parameter | Value | Reference(s) |

| Toxic Equivalency Factor (TEF) | 0.1 | WHO 2005 |

| Relative Potency (REP) vs. TCDD (Acute/In vitro) | ~0.01 | [7] |

| Relative Potency (REP) vs. TCDD (Dermal Exposure) | 0.08 - 0.16 | [7] |

| EROD Activity (BMR20TCDD) | 0.115 - 0.143 nM (achieves 20% of TCDD max response) | [8] |

Experimental Protocols

The characterization of the mechanism of action of HxCDF relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Aryl Hydrocarbon Receptor (AhR) Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., HxCDF) to the AhR by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-TCDD) for binding to the receptor.

Methodology:

-

Preparation of Cytosol:

-

Homogenize liver tissue from a suitable animal model (e.g., rat, mouse) in a buffer solution (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, pH 7.5).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant), which contains the AhR.

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a series of tubes, incubate a fixed amount of cytosolic protein with a constant concentration of [³H]-TCDD.

-

Add increasing concentrations of the unlabeled competitor (HxCDF) to the tubes.

-

Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled TCDD).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.

-

Incubate for a short period on ice and then centrifuge to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity in the supernatant (containing the bound [³H]-TCDD) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Ethoxyresorufin-O-Deethylase (EROD) Assay

The EROD assay is a sensitive and widely used method to measure the catalytic activity of CYP1A1, which is induced by AhR agonists. The assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product, resorufin.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., hepatoma cells like H4IIE or HepG2) in appropriate media and conditions.

-

Expose the cells to various concentrations of HxCDF for a specific duration (e.g., 24-72 hours) to induce CYP1A1 expression. Include a vehicle control (e.g., DMSO).

-

-

Preparation of Cell Lysate or Microsomes (optional):

-

For whole-cell assays, proceed to the next step.

-

Alternatively, prepare cell lysates or microsomal fractions, which contain the CYP enzymes.

-

-

EROD Reaction:

-

Prepare a reaction buffer containing a saturating concentration of 7-ethoxyresorufin and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Initiate the reaction by adding the cell lysate, microsomes, or by adding the reaction buffer directly to the cultured cells.

-

Incubate at 37°C for a defined period.

-

-

Measurement of Resorufin:

-

Stop the reaction (e.g., by adding acetonitrile or by placing on ice).

-

Measure the fluorescence of resorufin using a fluorometer with appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of resorufin to quantify the amount of product formed.

-

Normalize the EROD activity to the protein concentration of the cell lysate or the number of cells.

-

Plot the EROD activity against the concentration of HxCDF to determine the dose-response relationship and calculate parameters such as the EC50 (the concentration that produces 50% of the maximal response).

-

Quantitative Real-Time PCR (qPCR) for CYP1A1 Gene Expression

qPCR is a highly sensitive and specific method to quantify the induction of CYP1A1 mRNA following exposure to AhR agonists.

Methodology:

-

Cell Culture and Treatment:

-

Treat cultured cells with different concentrations of HxCDF as described for the EROD assay.

-

-

RNA Extraction:

-

Isolate total RNA from the cells using a commercial RNA extraction kit or a standard protocol (e.g., TRIzol method).

-

Assess the quality and quantity of the extracted RNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers specific for CYP1A1, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe), and a DNA polymerase.

-

Include primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Perform the qPCR reaction in a real-time PCR instrument, which monitors the fluorescence signal in each cycle.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for CYP1A1 and the housekeeping gene for each sample.

-

Calculate the relative expression of CYP1A1 mRNA using a suitable method, such as the ΔΔCt method, normalizing the expression to the housekeeping gene and relative to the vehicle control.

-

Plot the fold-change in CYP1A1 expression against the concentration of HxCDF to analyze the dose-response relationship.

-

Conclusion

The mechanism of action of 1,2,3,4,7,8-Hexachlorodibenzofuran is intricately linked to its function as a potent agonist of the aryl hydrocarbon receptor. The activation of the AhR signaling pathway by HxCDF leads to a cascade of genomic and potentially non-genomic events that result in the induction of a battery of genes, most notably CYP1A1, and a wide array of toxicological effects. Understanding this core mechanism is crucial for assessing the risks associated with exposure to this persistent environmental contaminant and for the development of potential therapeutic strategies to mitigate its adverse health effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of HxCDF and other dioxin-like compounds.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 4. Frontiers | Non-Genomic AhR-Signaling Modulates the Immune Response in Endotoxin-Activated Macrophages After Activation by the Environmental Stressor BaP [frontiersin.org]

- 5. Non-Genomic AhR-Signaling Modulates the Immune Response in Endotoxin-Activated Macrophages After Activation by the Environmental Stressor BaP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mouselivercells.com [mouselivercells.com]

- 8. Aryl hydrocarbon receptor (AHR)-mediated inflammation and resolution: Non-genomic and genomic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Transport of 1,2,3,4,7,8-Hexachlorodibenzofuran

Introduction

1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) is a specific congener of polychlorinated dibenzofurans (PCDFs), a group of persistent organic pollutants (POPs). These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. Sources include the manufacturing of certain chemicals (such as chlorophenols and polychlorinated biphenyls), the bleaching of pulp and paper with chlorine, and the incineration of municipal and industrial waste.[1][2] Due to its chemical stability, lipophilicity, and resistance to degradation, 1,2,3,4,7,8-HxCDF is subject to long-range environmental transport, bioaccumulation in food chains, and poses a risk to environmental and human health.[1] This guide provides a comprehensive overview of the environmental behavior of this toxicant.

Physicochemical Properties

The environmental fate and transport of a chemical are largely governed by its physicochemical properties. 1,2,3,4,7,8-HxCDF is a solid, highly chlorinated organic molecule. Its structure and properties contribute to its environmental persistence.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂Cl₆O | [3] |

| Molecular Weight | 374.9 g/mol | [3] |

| CAS Number | 70648-26-9 | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.9 (Calculated) | [3] |

| Solubility | Slightly soluble in chloroform upon heating | [5] |

Environmental Fate and Transport

The strong carbon-chlorine bonds and the overall structure of 1,2,3,4,7,8-HxCDF make it highly resistant to breakdown in the environment. Its environmental behavior is characterized by persistence, strong sorption to organic matter, and a high potential for bioaccumulation.

Partitioning Behavior

A key aspect of the environmental fate of 1,2,3,4,7,8-HxCDF is its partitioning behavior between different environmental compartments (air, water, soil, and biota).

-

Octanol-Water Partitioning (Kₒw): The high calculated log Kₒw of 6.9 indicates that 1,2,3,4,7,8-HxCDF is extremely hydrophobic and lipophilic.[3] This means it has a very strong tendency to partition from water into fatty tissues of organisms and organic phases in soil and sediment.

Degradation Processes

1,2,3,4,7,8-HxCDF is highly resistant to degradation, leading to its persistence in the environment.

-

Biodegradation: This compound is highly resistant to microbial degradation. In a field study using sludge-amended soil, no significant biodegradation was observed over 260 days. The estimated aerobic biodegradation half-life in soil is on the order of decades, with one study reporting a half-life of approximately 20 years.

-

Photodegradation: In the atmosphere, 1,2,3,4,7,8-HxCDF can undergo photodegradation. The half-life for mixed hexachlorodibenzofurans in the air when exposed to natural sunlight has been reported to be between 3.3 and 13.3 hours, depending on combustion source conditions. In surface waters, photolysis can also occur. However, due to its strong adsorption to particulate matter and sediment, it may be removed from the sunlit surface waters, thereby reducing the overall impact of photodegradation in the aquatic environment.

Atmospheric Transport

Despite its low volatility, 1,2,3,4,7,8-HxCDF can undergo long-range atmospheric transport. This typically occurs when the molecule is adsorbed onto airborne particulate matter. This mechanism allows for its distribution to remote regions far from its original sources.

Bioaccumulation

The high lipophilicity of 1,2,3,4,7,8-HxCDF leads to significant bioaccumulation in organisms. It is readily absorbed and stored in the fatty tissues of animals. As it moves up the food chain, its concentration increases in a process known as biomagnification. This results in the highest concentrations being found in top predators, including humans. 1,2,3,4,7,8-HxCDF has been detected in human breast milk and freshwater fish, demonstrating its presence and accumulation in biological systems.[5]

Summary of Environmental Half-Lives

| Compartment | Half-Life | Conditions/Comments | Source |

| Soil (Aerobic) | >260 days | No biodegradation reported in a sludge-amended soil field study. | |

| Soil (Aerobic) | ~7300 days (~20 years) | Reported from a sludge-amended soil field study. | |

| Air (Photolysis) | 3.3 - 13.3 hours | For mixed hexachlorodibenzofurans exposed to natural sunlight. The range reflects different combustion temperatures. | |

| Water (Photolysis) | 4.56 hours - 46.2 days | Data for the structurally similar 2,3,4,7,8-pentachlorodibenzofuran. The faster rate is in natural water (sensitized photolysis) and the slower rate is in distilled water/acetonitrile. |

Experimental Protocols

Analysis of 1,2,3,4,7,8-Hexachlorodibenzofuran in Environmental Samples

The standard method for the analysis of PCDDs and PCDFs, including 1,2,3,4,7,8-HxCDF, in various environmental matrices is EPA Method 8290A. This method uses high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to achieve the required sensitivity and selectivity.

Methodology Outline (based on EPA Method 8290A):

-

Sample Extraction: The extraction procedure is matrix-specific.

-

Water Samples: Typically, a 1-liter sample is extracted using liquid-liquid extraction with a solvent like methylene chloride or by solid-phase extraction (SPE).

-

Solid Samples (Soil, Sediment, Tissue): Samples are often extracted using a Soxhlet apparatus with a suitable solvent (e.g., toluene).

-

-

Isotope Dilution: Prior to extraction, the sample is spiked with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,3,4,7,8-HxCDF). This internal standard is used to accurately quantify the native compound by correcting for losses during sample preparation and analysis.

-

Extract Cleanup: The raw extract contains numerous co-extracted interfering compounds that must be removed. This is a critical multi-step process that may include:

-

Acid-Base Washing: To remove acidic and basic interferences.

-

Column Chromatography: A series of columns containing different adsorbents such as silica gel, alumina, and activated carbon are used to separate the PCDFs from other classes of compounds like PCBs and other organochlorine pesticides.

-

-

Concentration: The purified extract is carefully concentrated to a small final volume (e.g., in nonane). Recovery standards are added just before analysis to monitor the efficiency of the cleanup process.

-

Instrumental Analysis: The final extract is analyzed by HRGC/HRMS. The high-resolution gas chromatograph separates the different PCDF congeners, and the high-resolution mass spectrometer provides highly specific and sensitive detection, allowing for differentiation from potential interferences.

Determination of Soil Sorption Coefficient (Kₒc)

A common method for determining the sorption of hydrophobic organic compounds to soil is the batch equilibration method.

Methodology Outline:

-

Soil Preparation: The soil sample is well-characterized, including measurement of its organic carbon content (fₒc).

-

Spiking: A series of aqueous solutions with known initial concentrations of 1,2,3,4,7,8-HxCDF are prepared. Due to its low water solubility, a co-solvent may be necessary, with appropriate controls.

-

Equilibration: A known mass of soil is added to a known volume of the spiked aqueous solution in a sealed container (e.g., a glass centrifuge tube with a Teflon-lined cap to minimize sorption to the container). The containers are agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of 1,2,3,4,7,8-HxCDF remaining in the aqueous phase (Cₑ) is measured using the analytical method described above (extraction and HRGC/HRMS).

-

Calculation:

-

The amount of compound sorbed to the soil (qₑ) is calculated by the difference between the initial and equilibrium aqueous concentrations.

-

The soil-water distribution coefficient (Kₔ) is calculated as the ratio of the sorbed concentration to the aqueous concentration (Kₔ = qₑ / Cₑ).

-

The soil organic carbon-water partition coefficient (Kₒc) is then determined by normalizing Kₔ to the fraction of organic carbon in the soil (Kₒc = Kₔ / fₒc).

-

Visualizations

Environmental Fate and Transport of 1,2,3,4,7,8-HxCDF

Caption: Environmental pathways of 1,2,3,4,7,8-HxCDF.

Experimental Workflow for Soil Analysis

Caption: Workflow for analyzing 1,2,3,4,7,8-HxCDF in soil.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Canonical AhR signaling pathway activated by HxCDF.

Conclusion

1,2,3,4,7,8-Hexachlorodibenzofuran is a highly persistent and bioaccumulative environmental contaminant. Its physicochemical properties, particularly its extreme hydrophobicity, dictate its environmental behavior. It strongly partitions to organic matter in soil and sediment, which act as long-term reservoirs. While subject to slow degradation by photolysis, its overall persistence is high. Long-range atmospheric transport allows for its global distribution. The tendency of 1,2,3,4,7,8-HxCDF to bioaccumulate and biomagnify in food webs presents a significant toxicological risk to wildlife and humans. Understanding its environmental fate and transport is crucial for assessing its risks and developing strategies for remediation and management.

References

An In-Depth Technical Guide on the Bioaccumulation Potential of 1,2,3,4,7,8-HxCDF in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) is a persistent, bioaccumulative, and toxic polychlorinated dibenzofuran (PCDF) congener found as an unintended byproduct in various industrial processes. Its lipophilic nature and resistance to metabolic degradation drive its accumulation in aquatic organisms, posing a significant risk to ecosystem health and potentially to humans through the food chain. This technical guide provides a comprehensive overview of the bioaccumulation potential of 1,2,3,4,7,8-HxCDF in aquatic environments, detailing available quantitative data, experimental protocols for its assessment, and the underlying toxicological mechanisms.

Introduction

Polychlorinated dibenzofurans (PCDFs) are a class of halogenated aromatic hydrocarbons that are of significant environmental concern due to their toxicity and persistence. The congener 1,2,3,4,7,8-HxCDF is particularly noted for its dioxin-like toxicity, which is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. Understanding its bioaccumulation potential is crucial for assessing the environmental risks it poses. This guide synthesizes current knowledge on the bioconcentration, bioaccumulation, and biomagnification of this compound in aquatic ecosystems.

Quantitative Bioaccumulation Data

Quantitative data for the bioaccumulation of 1,2,3,4,7,8-HxCDF in aquatic organisms are limited. The available data, along with values for the broader "Dioxins and Furans" category and the closely related 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD), are summarized below.

Table 1: Bioconcentration and Depuration Data for 1,2,3,4,7,8-HxCDF and Related Compounds

| Parameter | Chemical | Species | Value | Units | Reference |

| Depuration Rate Constant (k₂) | 1,2,3,4,7,8-HxCDF | Guppy (Poecilia reticulata) | 0.097 | day⁻¹ | [1] |

| Bioconcentration Factor (BCF) | Dioxins and Furans (group) | Fish | 19,000 | L/kg | [2] |

| Log Bioconcentration Factor (Log BCF) | 1,2,3,4,7,8-HxCDD | Rainbow Trout (Oncorhynchus mykiss) | 3.73 | [3] | |

| Log Bioconcentration Factor (Log BCF) | 1,2,3,4,7,8-HxCDD | Fathead Minnow (Pimephales promelas) | 4.00 | [3] |

Note: Data for 1,2,3,4,7,8-HxCDD, a structurally similar dioxin, is included for comparative purposes due to the scarcity of data for 1,2,3,4,7,8-HxCDF.

Experimental Protocols

The assessment of bioaccumulation potential for compounds like 1,2,3,4,7,8-HxCDF typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 305: Bioaccumulation in Fish

This guideline details two primary exposure routes for assessing the bioconcentration and biomagnification of chemicals in fish.

1. Aqueous Exposure Bioaccumulation Test:

-

Objective: To determine the Bioconcentration Factor (BCF) of a test substance.

-

Principle: Fish are exposed to the test substance dissolved in water at a constant concentration for a specified period (uptake phase), followed by a period in clean water (depuration phase).

-

Test Organisms: Species such as Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), or Zebra fish (Danio rerio) are commonly used.

-

Uptake Phase: A group of fish is exposed to at least two concentrations of the test substance. The duration is typically 28 days but can be extended if a steady state is not reached.

-

Depuration Phase: After the uptake phase, fish are transferred to clean water. The duration of this phase is typically half that of the uptake phase.

-

Sampling and Analysis: Fish and water samples are collected at regular intervals during both phases. The concentration of the test substance is measured using analytical techniques such as high-resolution gas chromatography/mass spectrometry (HRGC/MS).

-

Data Analysis: The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at a steady state. Alternatively, a kinetic BCF can be determined from the uptake and depuration rate constants.

2. Dietary Exposure Bioaccumulation Test:

-

Objective: To determine the Biomagnification Factor (BMF) of a test substance.

-

Principle: This method is suitable for substances with low water solubility. Fish are exposed to the test substance through their diet for an uptake phase, followed by a depuration phase with a clean diet.

-

Procedure: A detailed protocol for a dietary exposure study is outlined below.

Detailed Protocol for a Dietary Bioaccumulation Study (based on general principles)

-

Test Substance Preparation: The test substance is incorporated into the fish food at a known concentration. A control group receives an untreated diet.

-

Acclimation: Test fish are acclimated to laboratory conditions and the control diet.

-

Uptake Phase: Fish are fed the treated food at a specified rate (e.g., a percentage of their body weight per day) for a set period (e.g., 28 days).

-

Depuration Phase: Fish are then fed the control diet for a period to allow for the elimination of the substance.

-

Sampling: Fish are sampled at various time points during both the uptake and depuration phases.

-

Chemical Analysis: The concentration of the test substance in the fish tissue (and sometimes in feces) is determined. Lipid content is also measured to allow for lipid normalization of the data.

-

Calculation of BMF: The BMF is calculated as the concentration of the substance in the organism divided by the concentration in its diet, both typically on a lipid-normalized basis.

Sediment Bioaccumulation Test

For benthic organisms, sediment exposure is a critical route of uptake.

-

Objective: To determine the Bioaccumulation Factor (BAF) or Biota-Sediment Accumulation Factor (BSAF) from sediment.

-

Principle: Benthic invertebrates are exposed to contaminated sediment in a controlled laboratory setting.

-

Test Organisms: Species such as the freshwater oligochaete Lumbriculus variegatus or the mayfly Hexagenia spp. are often used.

-

Procedure:

-

Sediment is either collected from a contaminated site or spiked with the test substance in the laboratory.

-

Test organisms are introduced into chambers containing the sediment and overlying clean water.

-

The exposure duration is typically 28 days.

-

At the end of the exposure, organisms are collected, and their gut contents may be purged to differentiate between bioaccumulated and ingested contaminants.

-

The concentration of the substance in the organisms and the sediment is measured.

-

-

Data Analysis: The BSAF is calculated as the lipid-normalized concentration in the organism divided by the organic carbon-normalized concentration in the sediment.

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of 1,2,3,4,7,8-HxCDF, like other dioxin-like compounds, are primarily mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

As illustrated, 1,2,3,4,7,8-HxCDF binds to the AhR in the cytoplasm, leading to the dissociation of heat shock proteins. The activated AhR-ligand complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) on the DNA, inducing the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1.[4][5] The altered gene expression and subsequent protein production lead to a cascade of toxic effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.

Bioaccumulation in the Aquatic Food Web

The lipophilic nature of 1,2,3,4,7,8-HxCDF (high log Kow) results in its partitioning from water into the fatty tissues of aquatic organisms. This process initiates its entry into the aquatic food web.

The process begins with bioconcentration , where the chemical moves from the water into the organism. Bioaccumulation is a broader term that includes uptake from all sources, including water, sediment, and food. As the compound moves up the food chain from primary producers (e.g., phytoplankton) to primary consumers (e.g., zooplankton, benthic invertebrates) and then to secondary and tertiary consumers (e.g., fish), its concentration increases at each trophic level. This process is known as biomagnification .

Experimental Workflow for Bioaccumulation Assessment

The following diagram illustrates a typical workflow for a laboratory-based fish bioaccumulation study.

Conclusion

1,2,3,4,7,8-HxCDF exhibits the characteristics of a substance with high bioaccumulation potential in aquatic ecosystems, primarily due to its lipophilicity and persistence. While specific quantitative data for this congener remain somewhat limited, the available information, supported by data from related compounds and general principles of dioxin-like compound behavior, indicates a significant risk of accumulation in aquatic biota and magnification through the food web. The primary mechanism of its toxicity is through the activation of the AhR signaling pathway. Standardized experimental protocols, such as OECD Test Guideline 305, provide a robust framework for the further assessment of its bioaccumulation potential. Continued research to generate more congener-specific bioaccumulation data across a wider range of aquatic species is essential for a more precise risk assessment.

References

- 1. files.ontario.ca [files.ontario.ca]

- 2. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

Degradation and Metabolism of 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) is a persistent, bioaccumulative, and toxic polychlorinated dibenzofuran (PCDF) congener. As a member of the dioxin-like compounds, it poses significant environmental and human health concerns. Understanding its degradation and metabolic fate within biological systems is crucial for assessing its toxicological risk, developing remediation strategies, and informing regulatory decisions. This technical guide provides a comprehensive overview of the current knowledge on the metabolism of 1,2,3,4,7,8-HxCDF, focusing on the underlying biochemical pathways, quantitative data, and experimental methodologies.

Metabolic Activation and Degradation Pathways

The metabolism of 1,2,3,4,7,8-HxCDF, like other dioxin-like compounds, is primarily initiated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1] This pathway is a key mechanism for the detoxification of xenobiotics but can also lead to the formation of toxic metabolites.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway:

-

Ligand Binding: 1,2,3,4,7,8-HxCDF, being a lipophilic molecule, readily crosses cell membranes and binds to the cytosolic AHR, which is complexed with heat shock protein 90 (Hsp90) and other co-chaperones.

-

Nuclear Translocation: Upon ligand binding, the AHR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the activated AHR forms a heterodimer with the AHR nuclear translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.

-

Gene Expression Induction: The binding of the AHR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[1]

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry for the Ultrasensitive Quantification of 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) is a highly toxic and persistent environmental pollutant belonging to the polychlorinated dibenzofurans (PCDFs) family.[1] Due to its potential for bioaccumulation and adverse health effects, sensitive and selective analytical methods are crucial for its detection and quantification at trace levels in various matrices. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of these compounds, offering unparalleled selectivity and sensitivity.[2] This application note details a robust protocol for the analysis of 1,2,3,4,7,8-HxCDF based on established methodologies such as U.S. EPA Method 1613.[3][4]

Principle

The method employs isotope dilution HRGC-HRMS for the determination of 1,2,3,4,7,8-HxCDF.[5] A known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,3,4,7,8-HxCDF) is added to the sample prior to extraction and cleanup. The sample is then subjected to a rigorous extraction and cleanup procedure to remove interfering substances. The purified extract is analyzed by HRGC-HRMS. The high resolving power of the gas chromatograph separates the target analyte from other congeners and matrix components, while the high-resolution mass spectrometer provides highly selective detection and quantification based on the exact mass-to-charge ratio of the native and labeled compounds.[2] Quantification is achieved by comparing the response of the native analyte to its isotopically labeled internal standard.

Instrumentation and Materials

-

Gas Chromatograph: A high-resolution gas chromatograph equipped with a capillary column suitable for the separation of PCDF isomers (e.g., 60 m DB-5 or equivalent).[6]

-

Mass Spectrometer: A high-resolution mass spectrometer capable of a resolving power of ≥10,000 (10% valley definition).

-

Analytical Standards: Native 1,2,3,4,7,8-HxCDF and its corresponding ¹³C-labeled internal standard.

-

Reagents and Solvents: High-purity solvents (e.g., toluene, hexane, methylene chloride, acetone, methanol), acids (e.g., sulfuric acid), and cleanup column packing materials (e.g., silica gel, alumina, carbon).[7]

-

Extraction and Glassware: Soxhlet extractor, rotary evaporator, concentrator tubes, and assorted glassware. All glassware should be meticulously cleaned to avoid contamination.[7]

Experimental Protocols

1. Sample Preparation

The sample preparation protocol is critical for removing interfering compounds that can be present at concentrations several orders of magnitude higher than the target analyte.[7] The following is a general workflow adaptable to various matrices such as soil, sediment, and tissue.

-

1.1. Fortification with Internal Standard:

-

Accurately weigh or measure a homogenized sample aliquot.

-

Spike the sample with a known amount of the ¹³C₁₂-1,2,3,4,7,8-HxCDF internal standard solution before extraction.

-

-

1.2. Extraction:

-

Solid Samples (Soil, Sediment, Tissue):

-

Mix the sample with anhydrous sodium sulfate to create a free-flowing powder.

-

Perform Soxhlet extraction for 16-24 hours with a suitable solvent mixture (e.g., toluene or hexane/acetone).[4]

-

-

Aqueous Samples (Water):

-

Perform liquid-liquid extraction with a solvent such as methylene chloride.

-

-

-

1.3. Extract Cleanup:

-

A multi-step cleanup procedure is typically required to remove interferences like polychlorinated biphenyls (PCBs), other chlorinated compounds, and lipids.

-

Acid/Base Washing: Shake the extract with concentrated sulfuric acid and/or potassium hydroxide to remove acidic and basic interferences.

-

Column Chromatography:

-

Pass the extract through a series of chromatographic columns containing different adsorbents. A common sequence includes:

-

Silica Gel Column: To remove polar interferences.

-

Alumina Column: For further cleanup and fractionation.

-

Carbon Column: To separate PCDFs from other planar molecules like PCBs.

-

-

-

-

1.4. Concentration:

-

Concentrate the cleaned extract to a final volume of approximately 10-20 µL using a gentle stream of nitrogen.

-

Add a recovery (syringe) standard (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) just prior to analysis to monitor the performance of the injection and calculate the recovery of the internal standards.[8][9]

-

2. HRGC-HRMS Analysis

-

2.1. Gas Chromatography Conditions:

-

Column: 60 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 150°C), ramps to an intermediate temperature (e.g., 200°C), and then to a final temperature (e.g., 300°C) to ensure the separation of all congeners.

-

Injector: Splitless injection at a high temperature (e.g., 280°C).

-

-

2.2. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Resolution: ≥10,000 (10% valley).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of the two most abundant ions in the molecular ion cluster for both the native and labeled 1,2,3,4,7,8-HxCDF.

-

Ions to Monitor for 1,2,3,4,7,8-HxCDF (C₁₂H₂Cl₆O):

-

m/z 373.8207 (most abundant)

-

m/z 375.8178

-

-

Ions to Monitor for ¹³C₁₂-1,2,3,4,7,8-HxCDF:

-

m/z 385.8610

-

m/z 387.8580

-

-

3. Data Analysis and Quantification

-

Identification Criteria:

-

The retention time must be within a specified window of the corresponding labeled standard.

-

The isotopic ratio of the two monitored ions for both the native and labeled compounds must be within ±15% of the theoretical value.

-

-

Quantification:

-

The concentration of 1,2,3,4,7,8-HxCDF is calculated using the isotope dilution method, based on the relative response factors of the native analyte and its labeled internal standard.

-

Data Presentation

Table 1: HRGC-HRMS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 60 m x 0.25 mm ID, 0.25 µm film thickness DB-5 |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Program | 150°C (1 min), 20°C/min to 200°C, 5°C/min to 300°C (hold 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Resolution | ≥10,000 (10% valley) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Monitored Ions and Expected Isotopic Ratios

| Compound | m/z | Expected Ratio |

| 1,2,3,4,7,8-HxCDF | 373.8207 / 375.8178 | 1.00 |

| ¹³C₁₂-1,2,3,4,7,8-HxCDF | 385.8610 / 387.8580 | 1.00 |

Table 3: Method Performance Data (Typical Values based on EPA Method 1613)

| Parameter | Typical Value |

| Method Detection Limit (MDL) | Low pg/g or pg/L range |

| Internal Standard Recovery | 40 - 135% |

| Relative Percent Difference (RPD) for Duplicates | < 20% |

Mandatory Visualization

Caption: Experimental workflow for the analysis of 1,2,3,4,7,8-HxCDF.

References

- 1. 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. well-labs.com [well-labs.com]

- 5. US EPA Method 1613 "Starter Kit" (50 samples) - Cambridge Isotope Laboratories, EDF-1613-KIT [isotope.com]

- 6. well-labs.com [well-labs.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. well-labs.com [well-labs.com]

- 9. epa.gov [epa.gov]

Application Note: Sample Preparation of Soil Matrices for the Analysis of 1,2,3,4,7,8-HxCDF

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) is a specific congener of polychlorinated dibenzofurans (PCDFs). Alongside polychlorinated dibenzo-p-dioxins (PCDDs), these compounds are classified as persistent organic pollutants (POPs) and are known for their high toxicity and potential to cause reproductive and developmental problems.[1] The analysis of these compounds in complex environmental matrices like soil presents a significant analytical challenge due to their presence at trace levels (parts-per-trillion or lower) and the abundance of co-extracted interfering compounds.

Robust sample preparation is the most critical step to isolate and concentrate 1,2,3,4,7,8-HxCDF and other dioxin-like compounds, ensuring accurate and sensitive detection by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[2][3] This document outlines the established protocols for the extraction and cleanup of soil samples for this purpose, primarily based on the principles of US EPA Method 1613B.[2][4][5]

Overview of the Sample Preparation Workflow

The successful analysis of 1,2,3,4,7,8-HxCDF from soil requires a multi-step process designed to extract the analyte, remove interfering substances, and concentrate the final extract. Each step is crucial for achieving the low detection limits required. The general workflow is illustrated below.

Caption: High-level workflow for soil sample preparation and analysis.

Experimental Protocols

Two primary extraction methods are detailed below: the traditional, highly robust Soxhlet extraction and the more rapid Pressurized Fluid Extraction (PFE). Both are followed by a comprehensive multi-stage cleanup procedure.

Protocol 1: Soxhlet Extraction with Multi-Column Cleanup (EPA 3540C Base)

This protocol is the benchmark method for extracting nonvolatile and semivolatile organic compounds from solid matrices, ensuring intimate and exhaustive contact between the sample and the solvent.[6]

A. Sample Pre-treatment and Spiking

-

Air-dry the soil sample (approx. 20-50 g) in a clean, ventilated area, protecting it from light. Alternatively, mix the wet sample with anhydrous sodium sulfate until a free-flowing powder is obtained.

-

Homogenize the sample by grinding or sieving to ensure uniformity. A 10-20 g aliquot (dry weight) is typically used for extraction.

-

Spike the aliquot with a solution containing ¹³C-labeled PCDD/PCDF internal standards, as specified in EPA Method 1613B, to monitor procedural performance and for isotope dilution quantification.[4]

-

Spike a separate aliquot with matrix spiking standards for quality control batches.[6]

B. Soxhlet Extraction

-

Mix the spiked sample with 10-20 g of anhydrous sodium sulfate and place it into a glass extraction thimble.

-

Place the thimble into a 40 mm Soxhlet extractor.

-

Add approximately 300 mL of toluene to a 500-mL round-bottom flask with boiling chips.[6]

-

Assemble the apparatus and extract the sample for 16-24 hours, maintaining a cycling rate of 4-6 cycles per hour.[6]

-

After extraction, allow the apparatus to cool completely.

C. Extract Concentration

-

Concentrate the extract to a small volume (approx. 5-10 mL) using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.

-

Perform a solvent exchange into hexane to make the extract compatible with the subsequent cleanup steps.

Protocol 2: Pressurized Fluid Extraction (PFE) with Multi-Column Cleanup (EPA 3545A Base)

PFE (also known as Accelerated Solvent Extraction or ASE) is a faster alternative to Soxhlet, using elevated temperatures and pressures to reduce extraction times and solvent consumption significantly.[7][8][9]

A. Sample Pre-treatment and Spiking

-

Prepare a 10 g aliquot of the soil sample as described in Protocol 1, Step A. Note: Grinding of dioxin-contaminated samples is not always recommended due to safety concerns.[8]

-

Mix the sample with a drying/dispersing agent like diatomaceous earth.

-

Spike the sample with the appropriate ¹³C-labeled internal standards.

-

Load the mixture into a stainless-steel extraction cell.

B. PFE Extraction

-

Place the cell into the automated PFE system.

-

Extract the sample using the following typical conditions for PCDDs/PCDFs:

-

Collect the extract in a vial. The total solvent volume is typically 1.5 times the cell volume.

C. Extract Concentration

-

If toluene was used, exchange the solvent to hexane. If a hexane-based mixture was used, concentrate the extract to a suitable volume (1-5 mL) for cleanup.

Mandatory Multi-Stage Cleanup Protocol

Regardless of the extraction method, a rigorous cleanup is required to remove interfering compounds such as other chlorinated compounds (e.g., PCBs), pesticides, and lipids. This typically involves a sequence of chromatographic columns. Automated systems can perform these steps unattended.[11]

1. Multi-layer Silica Gel Column

-

Purpose: To remove bulk organic interferences.

-

Procedure:

-

Pack a chromatography column with successive layers of silica gel modified with potassium hydroxide (2%), sulfuric acid (22% and 44%), and silver nitrate (10%).[12][13]

-

Condition the column with hexane.

-

Load the hexane extract onto the column.

-

Elute with hexane. The PCDDs/PCDFs, including 1,2,3,4,7,8-HxCDF, will pass through while interferences are retained.[14]

-

Collect the eluate.

-

2. Alumina Column Chromatography

-

Purpose: To separate PCDDs/PCDFs from certain co-eluting compounds like some PCBs.

-

Procedure:

-

Pack a column with activated basic or neutral alumina.

-

Load the concentrated eluate from the silica gel step.

-

Elute with a sequence of solvents, such as hexane followed by dichloromethane/hexane mixtures. The specific fraction containing the PCDDs/PCDFs is collected.[15]

-

3. Activated Carbon Column Chromatography

-

Purpose: This is a critical step that separates planar molecules (like 1,2,3,4,7,8-HxCDF) from non-planar molecules.

-

Procedure:

-

Use a specialized carbon-dispersed silica gel or Florisil column.[1]

-

Load the sample extract onto the column in the "forward" direction.

-

Wash the column with a non-polar solvent (e.g., hexane) to elute non-planar interferences, which are discarded.

-

Invert the column and elute in the "reverse" direction with a strong solvent like toluene. This step desorbs the tightly-bound planar PCDD/PCDF molecules.[11][14]

-

Collect this toluene fraction.

-

Final Concentration

-

Carefully concentrate the final toluene fraction to a small volume (e.g., 20 µL) under a gentle stream of nitrogen.

-

Add a recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) just before analysis.

-

The sample is now ready for injection into the HRGC/HRMS.

Data Presentation

The performance of these methods is evaluated based on the recovery of the isotopically labeled internal standards. US EPA Method 1613B provides strict quality control criteria for these recoveries.

| Parameter | Extraction Method | Typical Performance Metric | Value Range | Reference |

| Analyte Range | PFE (EPA 3545A) | Validated Concentration Range in Solids | 1 - 2500 ng/kg | [7][8] |

| Analyte Range | Soxhlet (EPA 3540C) | Applicable to µg/kg to mg/kg levels | Matrix Dependent | [6] |

| Recovery | PFE | PCDD/PCDF Recovery vs. Soxhlet | Similar or better | [10] |

| Recovery QC | Both | ¹³C-labeled HxCDF Internal Standard | 40 - 130% | EPA 1613B |

| Recovery QC | Both | ¹³C-labeled OCDD Internal Standard | 25 - 150% | EPA 1613B |

| RSD | Both | Isotope Dilution Analysis | < 15% for concentrations > 2x ML | EPA 1613B |

| Minimum Level (ML) | Both | Achievable Limit in Solids | 1 - 10 ng/kg | [3] |

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. well-labs.com [well-labs.com]

- 3. NEMI Method Summary - 1613B [nemi.gov]

- 4. agilent.com [agilent.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. epa.gov [epa.gov]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. Optimization of pressurized liquid extraction (PLE) of dioxin-furans and dioxin-like PCBs from environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Automated Sample Preparation System PrepLinc: Probenvorbereitung mit GPC, SPE und Evaporation [j2scientific.eu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Multi-Layer Cleanup Cartridges for Dioxin Analysis | Products | GL Sciences [glsciences.com]

- 14. lcms.cz [lcms.cz]

- 15. Evaluation of Extraction Procedure of PCDD/Fs, PCBs and Chlorobenzenes from Activated Carbon Fibers (ACFs) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Cleanup of 1,2,3,4,7,8-HxCDF in Biota

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and cleanup of 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) in biological samples, particularly fish tissue. The methodologies described are based on established analytical procedures for dioxins and furans, such as those developed by the U.S. Environmental Protection Agency (EPA), and incorporate advanced techniques to enhance efficiency and recovery.

Introduction

1,2,3,4,7,8-HxCDF is a polychlorinated dibenzofuran (PCDF), a class of persistent environmental pollutants.[1][2][3] These compounds are byproducts of various industrial processes and can bioaccumulate in the food chain, posing a risk to human health.[4][5] Accurate determination of 1,2,3,4,7,8-HxCDF concentrations in biota is crucial for environmental monitoring and toxicological studies.[6] The analytical process involves two critical stages: extraction of the analyte from the complex biological matrix and cleanup of the extract to remove interfering substances prior to instrumental analysis.[7]

Data Presentation

The following table summarizes quantitative data from various studies on the extraction and cleanup of PCDD/Fs, including congeners like 1,2,3,4,7,8-HxCDF, in biota and related matrices.

| Parameter | Method | Matrix | Recovery Rate (%) | RSD (%) | Limit of Detection (LOD) | Analytical Technique | Reference |

| PCDD/Fs | Enhanced Pressurized Liquid Extraction (PLE) with integrated cleanup | Fish Tissue | 85 ± 3.0 | 3.5 | Not Reported | HRGC-ECNI-MS | [8] |

| 2,3,7,8-substituted PCDD/Fs | LVI-GC-LC Cleanup | Sediment | 57 - 102 | Not Reported | Decreased compared to conventional methods | Not Specified | [9] |

| Organochlorine Pesticides | Pressurized Liquid Extraction (PLE) | Fish Muscle | 80 - 120 | < 10 | 0.029 - 0.295 mg/kg | GC-ECD | [10] |

| Organochlorine Pesticides | Microwave-Assisted Extraction (MAE) | Fish Muscle | 80 - 120 | < 10 | 0.003 - 0.054 mg/kg | GC-ECD | [10] |

| Halogenated Contaminants | Selective PLE | Fish Tissue | 91 (low spike), 93 (high spike) | < 20 | Not Reported | Not Specified | [11] |

RSD: Relative Standard Deviation HRGC-ECNI-MS: High-Resolution Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry LVI-GC-LC: Large Volume Injection Gas Chromatography-Liquid Chromatography GC-ECD: Gas Chromatography-Electron Capture Detector

Experimental Protocols

This section details a comprehensive protocol for the extraction and cleanup of 1,2,3,4,7,8-HxCDF from biota, primarily fish tissue. The protocol combines Pressurized Liquid Extraction (PLE) with a multi-step cleanup process.

Sample Preparation

-

Homogenize approximately 10 g of the biota sample (e.g., fish tissue).

-

Mix the homogenized sample with an equal amount of anhydrous sodium sulfate or diatomaceous earth to create a dry, free-flowing powder.

-

Fortify the sample with an appropriate amount of a labeled internal standard solution (e.g., ¹³C₁₂-1,2,3,4,7,8-HxCDF).

Pressurized Liquid Extraction (PLE) and In-Cell Cleanup

This method integrates extraction and initial cleanup into a single step to improve efficiency.[8]

-

Prepare the Extraction Cell:

-

Place a glass fiber filter at the bottom of the extraction cell.

-

Pack the cell with multiple layers of sorbents. A recommended configuration from bottom to top is:

-

~5 g silica gel

-

~10 g activated alumina

-

~10 g Florisil

-

~0.5 g carbopack mixed with ~5 g celite[8]

-

-

Add the prepared sample on top of the sorbent layers.

-

Place another glass fiber filter on top of the sample.

-

-

Extraction Parameters:

-

Solvent: Dichloromethane:Hexane (1:1, v/v) for initial extraction, followed by toluene for the PCDD/F fraction.[8]

-

Temperature: 100-120 °C

-

Pressure: 1500-2000 psi

-

Static Cycles: 2 cycles of 5 minutes each.

-

Flush Volume: 60% of the cell volume.

-

-

Fraction Collection:

-

Collect the dichloromethane:hexane extract. This fraction will contain PCBs and other less polar compounds.

-

Perform a second extraction of the same cell with toluene to elute the PCDD/Fs, including 1,2,3,4,7,8-HxCDF.[8]

-

Further Cleanup: Multi-Layer Silica Gel and Florisil Column Chromatography

For samples with high levels of interfering compounds, an additional cleanup step using a multi-layer silica gel column and a Florisil column may be necessary.[12][13]

-

Column Preparation:

-

Multi-layer Silica Gel Column: Pack a glass chromatography column with layers of silica gel impregnated with sulfuric acid, potassium hydroxide, and silver nitrate.[13] This removes lipids, acidic, and sulfur-containing compounds.

-

Florisil Column: Prepare a smaller column with activated Florisil.[12]

-

-

Elution:

-

Concentrate the toluene extract from the PLE step and redissolve it in a small volume of hexane.

-

Load the sample onto the multi-layer silica gel column.

-

Elute the column with n-hexane.

-

The eluate from the silica gel column is then passed through the Florisil column.

-

Wash the Florisil column with n-hexane.

-

Elute the PCDD/F fraction from the Florisil column with dichloromethane.[12]

-

-

Final Concentration:

-

Concentrate the final cleaned extract to a small volume (e.g., 20 µL) under a gentle stream of nitrogen.

-

Add a recovery (performance) standard prior to instrumental analysis.

-

Instrumental Analysis

The cleaned extract is analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) for the definitive identification and quantification of 1,2,3,4,7,8-HxCDF.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the extraction and cleanup of 1,2,3,4,7,8-HxCDF in biota.

Caption: Workflow for 1,2,3,4,7,8-HxCDF extraction and cleanup in biota.

Caption: Logical relationships in the cleanup protocol for 1,2,3,4,7,8-HxCDF.

References

- 1. Exposome-Explorer - 1,2,3,4,7,8-HxCDF (Compound) [exposome-explorer.iarc.fr]

- 2. 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,6,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 42140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4,7,8-Hexachlorodibenzofuran - OEHHA [oehha.ca.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enhanced pressurized liquid extraction technique capable of analyzing polychlorodibenzo-p-dioxins, polychlorodibenzofurans, and polychlorobiphenyls in fish tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new cleanup method of dioxins in sediment using large volume injection gas chromatography online coupled with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pressurized liquid extraction and microwave-assisted extraction in the determination of organochlorine pesticides in fish muscle samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Quantification of 1,2,3,4,7,8-Hexachlorodibenzofuran in Human Serum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) in human serum. This persistent environmental pollutant is a member of the polychlorinated dibenzofurans (PCDFs) and is monitored in human populations to assess exposure and potential health risks. The methodologies described herein are intended to ensure accurate, sensitive, and reproducible results.

Introduction

1,2,3,4,7,8-HxCDF is a toxic, persistent, and bioaccumulative compound formed as an unintentional byproduct of various industrial processes, including waste incineration and the manufacturing of certain chemicals.[1] Due to its lipophilic nature, it accumulates in the fatty tissues of organisms and is found in human serum.[2] Accurate quantification of 1,2,3,4,7,8-HxCDF in human serum is crucial for assessing body burden, understanding exposure pathways, and for toxicological and epidemiological studies. The gold standard for this analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), which provides the necessary selectivity and sensitivity for detecting the typically low levels found in biological matrices.

Quantitative Data Summary

The following table summarizes the levels of 1,2,3,4,7,8-Hexachlorodibenzofuran reported in human serum from various studies. These values are typically reported on a lipid-weight basis (pg/g lipid) to normalize for variations in blood lipid content.

| Study/Population | Number of Participants | Detection Frequency | Geometric Mean Concentration (pg/g lipid) |

| CDC Biomonitoring | 4821 | 1707 / 4821 | 2.78[3] |

| EWG/Commonweal Study | 34 | 17 / 34 | 2.25[3] |

Experimental Protocol

This protocol details the steps for the determination of 1,2,3,4,7,8-HxCDF in human serum, from sample collection to data analysis.

Sample Collection and Storage

-

Collection: Collect whole blood in red-top tubes (without anticoagulant).

-

Processing: Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1,000-1,300 x g for 15 minutes to separate the serum.

-

Storage: Transfer the serum to a clean, amber glass vial with a Teflon-lined cap. Store samples at -20°C or lower until extraction to minimize degradation.

Sample Preparation: Extraction and Cleanup

The goal of sample preparation is to isolate the 1,2,3,4,7,8-HxCDF from the complex serum matrix and remove interfering substances. An isotope dilution method is employed, where a known amount of a ¹³C₁₂-labeled 1,2,3,4,7,8-HxCDF internal standard is added to the sample prior to extraction. This allows for accurate quantification by correcting for losses during the sample preparation process.

Materials:

-

Human serum sample

-

¹³C₁₂-labeled 1,2,3,4,7,8-HxCDF internal standard solution

-

Methanol

-

Diethyl ether:n-hexane (1:1, v/v)

-

Concentrated sulfuric acid

-

Silica gel (activated)

-

Alumina (activated)

-

Carbon column

-

Nitrogen gas, high purity

-

Vortex mixer

-

Centrifuge

-

Solid Phase Extraction (SPE) manifold and cartridges or automated cleanup system

Procedure:

-

Internal Standard Spiking: To a known volume of serum (e.g., 4 g), add a precise amount of the ¹³C₁₂-labeled 1,2,3,4,7,8-HxCDF internal standard.

-

Protein Denaturation and Initial Extraction:

-

Lipid Determination (Gravimetric):

-

Transfer a small, known aliquot of the organic extract to a pre-weighed tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Weigh the tube to determine the lipid content. This is used to report the final concentration on a lipid-weight basis.[4]

-

-

Acid-Base Cleanup:

-